

## EOS-984: A Deep Dive into its Mechanism of Action in T Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | EOS-984   |           |
| Cat. No.:            | B15571528 | Get Quote |

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of **EOS-984**, a first-in-class, potent, and selective small molecule inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1). This document is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory properties of **EOS-984** and its potential as a novel cancer therapeutic.

## **Executive Summary**

**EOS-984** is an investigational immuno-oncology agent designed to counteract the immunosuppressive effects of adenosine within the tumor microenvironment (TME). High concentrations of adenosine in the TME are known to impair anti-tumor immunity. **EOS-984**'s primary mechanism of action is the inhibition of ENT1, a key transporter responsible for the uptake of adenosine into T cells. By blocking this uptake, **EOS-984** prevents the intracellular accumulation of adenosine, thereby restoring T cell proliferation, effector function, and anti-tumor activity. Preclinical data have demonstrated the potential of **EOS-984** to reverse adenosine-mediated T cell suppression and to act synergistically with other immunotherapies, such as PD-1 inhibitors.

# The Role of Adenosine and ENT1 in T Cell Suppression



The tumor microenvironment is often characterized by high levels of extracellular adenosine, which acts as a potent immunosuppressive molecule.[1] This adenosine is primarily generated from the hydrolysis of ATP released by dying tumor cells or activated immune cells. While the immunosuppressive effects of adenosine are partly mediated by its interaction with cell surface receptors (e.g., A2A receptor), a critical and distinct mechanism involves its transport into T cells.

Equilibrative Nucleoside Transporter 1 (ENT1) is a dominant transporter of adenosine on lymphocytes.[2][3][4] Upon T cell activation, the expression of ENT1 increases, facilitating the uptake of extracellular adenosine.[5] Once inside the T cell, adenosine disrupts normal cellular metabolism. Specifically, intracellular adenosine accumulation leads to the inhibition of de novo pyrimidine nucleotide synthesis.[6][7][8] Pyrimidines are essential for DNA and RNA synthesis, and their depletion severely impairs the ability of T cells to proliferate and mount an effective anti-tumor response.[6][7][8]

#### **EOS-984: Mechanism of Action**

**EOS-984** directly targets and inhibits the function of ENT1.[1][9][10] By blocking this transporter, **EOS-984** prevents the influx of adenosine into T cells, even in an adenosine-rich TME. This blockade of intracellular adenosine accumulation has a direct and profound impact on T cell function:

- Restoration of Pyrimidine Synthesis: By preventing the inhibitory effects of intracellular adenosine, EOS-984 restores the de novo pyrimidine nucleotide synthesis pathway.[6][7]
   This metabolic rescue is crucial for T cell proliferation and survival.
- Enhanced T Cell Proliferation: With pyrimidine synthesis restored, T cells regain their ability to proliferate in response to antigenic stimulation.[9][11] This is particularly critical for the expansion of tumor-infiltrating lymphocytes (TILs) and memory T cells.[9]
- Improved Effector Function: Beyond proliferation, the restoration of normal metabolic function by EOS-984 also enhances the effector functions of T cells, including their ability to kill tumor cells.[6][9]

#### **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Mechanism of action of **EOS-984** in T cells.

## **Quantitative Data**

The preclinical development of **EOS-984** has generated significant quantitative data supporting its potency and selectivity.

### **Table 1: In Vitro Potency of EOS-984**



| Parameter                          | Value (nM) | Description                                                                                                                                           |
|------------------------------------|------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| ENT1 Binding IC50                  | 1.5        | Concentration of EOS-984 required to inhibit 50% of ENT1 binding.                                                                                     |
| T-cell (0.2% HSA) IC50             | 0.1        | Concentration of EOS-984 required to rescue 50% of T-cell proliferation in the presence of 0.2% human serum albumin.                                  |
| T-cell (2% HSA + 0.1% AAG)<br>IC50 | 11         | Concentration of EOS-984 required to rescue 50% of T-cell proliferation in the presence of 2% human serum albumin and 0.1% alpha-1-acid glycoprotein. |
| T-cell (50% HS) IC50               | 7.5        | Concentration of EOS-984 required to rescue 50% of T-cell proliferation in the presence of 50% human serum.                                           |
| ENT1 H3-uridine uptake IC50        | 2          | Concentration of EOS-984 required to inhibit 50% of radiolabeled uridine uptake via ENT1.                                                             |
| ENT2 adenosine uptake IC50         | 350        | Concentration of EOS-984 required to inhibit 50% of adenosine uptake via ENT2, demonstrating selectivity for ENT1.                                    |

Data sourced from BioWorld.[1]

## Table 2: Pharmacokinetic Profile of EOS-984 in Dogs



| Parameter                | Value     | Dosage        |
|--------------------------|-----------|---------------|
| Half-life (t½)           | 9.5 hours | 50 mg/kg p.o. |
| Oral Bioavailability (F) | 24%       | 50 mg/kg p.o. |

Data sourced from BioWorld.[1]

## **Key Experimental Protocols**

The following sections describe the methodologies for key experiments cited in the preclinical evaluation of **EOS-984**.

### **T Cell Proliferation Assay**

Objective: To assess the ability of **EOS-984** to rescue T cell proliferation from adenosine-induced suppression.

#### Methodology:

- Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. T cells are then purified from the PBMCs using negative selection magnetic beads.
- CFSE Labeling: T cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a
  fluorescent dye that is equally distributed between daughter cells upon cell division. The
  dilution of CFSE fluorescence is directly proportional to the number of cell divisions.
- Cell Culture and Stimulation: CFSE-labeled T cells are cultured in 96-well plates. Cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation. To mimic the TME, a high concentration of adenosine (e.g., 100 μM) is added to the culture medium.
- Treatment with EOS-984: A dose-response curve of EOS-984 is added to the cultures to determine its ability to rescue proliferation. A vehicle control (DMSO) is also included.
- Incubation: The plates are incubated for 72-96 hours at 37°C in a humidified 5% CO2 incubator.



 Flow Cytometry Analysis: After incubation, cells are harvested and analyzed by flow cytometry. The CFSE fluorescence intensity is measured to determine the extent of cell proliferation in each condition. The percentage of proliferating cells is calculated, and IC50 values are determined.

#### **CMV Antigen Recall Assay**

Objective: To evaluate the effect of **EOS-984** on the recall response of memory T cells to a specific viral antigen.

#### Methodology:

- Cell Source: PBMCs from CMV-seropositive donors, containing memory T cells specific for CMV antigens, are used.
- Cell Culture: PBMCs are plated in 96-well plates in the presence of a CMV lysate or a pool of immunodominant CMV peptides (e.g., from pp65 and IE-1 proteins).[2][11][12]
- Treatment: **EOS-984** is added at various concentrations to the cell cultures.
- Incubation: The plates are incubated for a period of 4 to 7 days to allow for memory T cell activation and proliferation.
- Readout: The T cell response is measured by quantifying the release of interferon-gamma (IFN-y) into the supernatant using an ELISA or ELISpot assay.[2][11][12] Alternatively, intracellular cytokine staining for IFN-y followed by flow cytometry can be performed.

## In Vivo Humanized Mouse Model of Triple-Negative Breast Cancer

Objective: To assess the anti-tumor efficacy of **EOS-984** alone and in combination with an anti-PD-1 antibody in a humanized mouse model.

#### Methodology:

Humanized Mouse Model: Immunodeficient mice (e.g., NSG mice) are engrafted with human
 CD34+ hematopoietic stem cells to reconstitute a human immune system.



- Tumor Implantation: Once the human immune system is established, the mice are subcutaneously implanted with a human triple-negative breast cancer (TNBC) cell line, such as MDA-MB-231.[1]
- Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment groups:
  - Vehicle control
  - EOS-984 (administered orally)
  - Anti-PD-1 antibody (administered intraperitoneally)
  - EOS-984 in combination with anti-PD-1 antibody
- Monitoring: Tumor growth is monitored regularly by caliper measurements. The health and body weight of the mice are also monitored.
- Endpoint Analysis: At the end of the study, tumors are excised and analyzed. This includes:
  - Immunohistochemistry (IHC): To assess the infiltration of human immune cells (e.g., CD8+ T cells) into the tumor.
  - Flow Cytometry: To analyze the phenotype and activation status of tumor-infiltrating lymphocytes (TILs).
  - Gene Expression Analysis: To evaluate the expression of genes associated with immune activation within the TME.

#### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Preclinical experimental workflow for **EOS-984** evaluation.

#### Conclusion

**EOS-984** represents a novel and promising approach to cancer immunotherapy by targeting a key mechanism of adenosine-mediated T cell suppression. Its ability to inhibit ENT1 and prevent intracellular adenosine accumulation directly addresses a critical metabolic checkpoint that limits anti-tumor immunity. The robust preclinical data, demonstrating the restoration of T cell proliferation and function and synergistic activity with PD-1 blockade, provide a strong rationale for its ongoing clinical development. This in-depth understanding of **EOS-984**'s mechanism of action is crucial for designing effective clinical trials and identifying patient populations most likely to benefit from this innovative therapeutic strategy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Itheos Therapeutics presents work behind discovery of EOS-984, a potentially first-inclass ENT1 inhibitor | BioWorld [bioworld.com]
- 2. Clinical experience with a novel assay measuring cytomegalovirus (CMV)-specific CD4+ and CD8+ T-cell immunity by flow cytometry and intracellular cytokine staining to predict clinically significant CMV events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iTeos Announces 2024 Strategic Priorities and Anticipated Milestones BioSpace [biospace.com]
- 5. sec.gov [sec.gov]
- 6. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. iTeos Presents EOS-984 Preclinical Data Demonstrating Restoration of T Cell Activity from Adenosine Suppression at the American Association for Cancer Research Annual Meeting 2024 - BioSpace [biospace.com]
- 10. iTeos to Highlight Preclinical Data on First-In-Class EOS-984 Targeting ENT1 at the American Association for Cancer Research Annual Meeting 2024 | Nasdag [nasdag.com]
- 11. An optimized IFN-y ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Cytomegalovirus-Specific Immune Cell Response to Proteins versus Peptides Using an IFN-γ ELISpot Assay after Hematopoietic Stem Cell Transplantation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [EOS-984: A Deep Dive into its Mechanism of Action in T Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571528#eos-984-mechanism-of-action-in-t-cells]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com